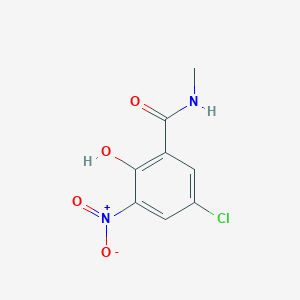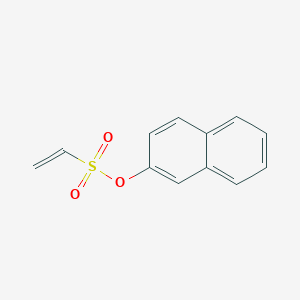![molecular formula C12H10N2O4S B12488566 3-[(Pyridin-3-ylcarbonyl)amino]benzenesulfonic acid](/img/structure/B12488566.png)
3-[(Pyridin-3-ylcarbonyl)amino]benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Pyridin-3-ylcarbonyl)amino]benzenesulfonic acid is a compound with a molecular formula of C13H10N2O3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring, a benzene ring, and a sulfonic acid group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-3-ylcarbonyl)amino]benzenesulfonic acid typically involves the reaction of 3-aminobenzenesulfonic acid with pyridine-3-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond between the two reactants. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Pyridin-3-ylcarbonyl)amino]benzenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted pyridine compounds.
Aplicaciones Científicas De Investigación
3-[(Pyridin-3-ylcarbonyl)amino]benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3-[(Pyridin-3-ylcarbonyl)amino]benzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition. The presence of the pyridine and benzene rings allows for π-π interactions with aromatic amino acids in the enzyme’s active site.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(Pyridin-3-ylcarbonyl)amino]benzoic acid
- 3-[(Pyridin-3-ylcarbonyl)amino]benzamide
- 3-[(Pyridin-3-ylcarbonyl)amino]benzyl alcohol
Uniqueness
3-[(Pyridin-3-ylcarbonyl)amino]benzenesulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties such as increased solubility in water and enhanced reactivity in certain chemical reactions. This makes it particularly useful in applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C12H10N2O4S |
|---|---|
Peso molecular |
278.29 g/mol |
Nombre IUPAC |
3-(pyridine-3-carbonylamino)benzenesulfonic acid |
InChI |
InChI=1S/C12H10N2O4S/c15-12(9-3-2-6-13-8-9)14-10-4-1-5-11(7-10)19(16,17)18/h1-8H,(H,14,15)(H,16,17,18) |
Clave InChI |
YQJJZTYJLOGOJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)O)NC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(2-Methyl-5-nitroimidazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12488485.png)
![5-methyl-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B12488488.png)

![N'-acetyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carbohydrazide](/img/structure/B12488506.png)
![Methyl 3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12488514.png)
![2-[(6,8-Dichloroquinazolin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B12488521.png)
![2-[(3-Ethoxy-4-hydroxyphenyl)methylidene]indene-1,3-dione](/img/structure/B12488522.png)
![1-[1-(Furan-2-ylmethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B12488523.png)
![Acetic acid, [2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B12488529.png)

![2-[4-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12488545.png)
![2-(1H-Benzimidazol-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12488549.png)
![3-methyl-4-(3-methylthiophen-2-yl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12488553.png)

